molecular formula C8H9NO4 B3058572 N,2-dihydroxy-4-methoxybenzamide CAS No. 90222-58-5

N,2-dihydroxy-4-methoxybenzamide

Cat. No. B3058572
CAS RN: 90222-58-5
M. Wt: 183.16 g/mol
InChI Key: SXSCRLXHIORANK-UHFFFAOYSA-N
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Description

“N,2-dihydroxy-4-methoxybenzamide” is a chemical compound with the molecular formula C8H9NO4 . It has a molecular weight of 183.16 . The compound is also known by its CAS Number: 90222-58-5 .


Molecular Structure Analysis

The InChI code for “N,2-dihydroxy-4-methoxybenzamide” is 1S/C8H9NO4/c1-13-5-2-3-6 (7 (10)4-5)8 (11)9-12/h2-4,10,12H,1H3, (H,9,11) . This indicates the arrangement of atoms and bonds in the molecule.

Scientific Research Applications

1. Pharmacological Properties and Toxicology

Metoclopramide, chemically related to N,2-dihydroxy-4-methoxybenzamide, has been studied for its pharmacological properties, particularly as a dopamine antagonist with effects on gastrointestinal motility and esophageal sphincter pressure. However, its toxicological profile, especially in pediatric patients, has also been a subject of interest, as evidenced by a case study of an infant demonstrating toxic extrapyramidal effects due to an overdose (Batts & Munter, 1998).

2. Physical Properties and Chemical Analysis

Research on the physical properties of compounds structurally similar to N,2-dihydroxy-4-methoxybenzamide, like metoclopramide, has involved examining their molar refraction and polarizability. This involved studying the linear relation of concentration dependence of density and refractive index, enhancing understanding of the compound’s chemical characteristics (Sawale, Kalyankar, George, & Deosarkar, 2016).

3. Pharmacokinetics and Bioavailability

The pharmacokinetics and bioavailability of metoclopramide, closely related to N,2-dihydroxy-4-methoxybenzamide, have been evaluated in different formulations. This research is crucial for understanding how the compound is absorbed and metabolized in the body, providing insights into its efficacy and safety profile (Block, Pingoud, Khan, & Kjellerup, 1981).

4. Applications in Medical Imaging

N,2-dihydroxy-4-methoxybenzamide derivatives have been explored in medical imaging, specifically in sigma receptor scintigraphy for detecting primary breast cancer. The compound’s ability to bind to sigma receptors overexpressed in cancer cells makes it a valuable tool in oncological diagnostics (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

5. Antibacterial and Antiviral Properties

Derivatives of N,2-dihydroxy-4-methoxybenzamide have shown potential in antibacterial and antiviral applications. For instance, certain analogs have demonstrated significant activity against bacterial cell division, highlighting their potential as antibacterial agents. Similarly, some N-phenylbenzamide derivatives have exhibited notable antiviral activity against Enterovirus 71 https://consensus.app/papers/synthesis-antiviral-activity-nphenylbenzamide-ji/c806edd305f25b85af227e13c6436107/?utm_source=chatgpt" target="_blank">(Ohashi et al., 1999; Ji et al., 2013)

Mechanism of Action

Target of Action

N,2-Dihydroxy-4-methoxybenzamide is a complex compound with potential biological activity It’s important to note that the mechanism of action of a compound is often determined by its structure and functional groups. For instance, benzamide derivatives have been found to target the Hedgehog (Hh) signaling pathway

Mode of Action

It’s known that drugs generally exert their effects by binding to a receptor, which is a cellular component that the drugs interact with to produce a cellular action

Biochemical Pathways

Benzamide derivatives have been reported to inhibit the hh signaling pathway . This pathway plays a crucial role in embryonic development and maintaining adult tissue homeostasis. Abnormal activation of the Hh pathway can lead to various diseases, including cancer

Result of Action

Benzamide derivatives have been reported to exhibit a wide range of biological activities, including cytotoxic, antibacterial, and antiviral properties

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, water stress has been found to modulate plant response in maize colonized by the fungal entomopathogen Metarhizium robertsii . .

properties

IUPAC Name

N,2-dihydroxy-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-5-2-3-6(7(10)4-5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSCRLXHIORANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436312
Record name 2-hydroxy-4-methoxybenzohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90222-58-5
Record name 2-Hydroxy-4-methoxyphenylhydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90222-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-4-methoxybenzohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An hydroxylamine solution was prepared by addition of aqueous sodium hydroxide (393 mg, 9.82 mmol)/water (1.6 ml) to a stirred solution of hydroxylamine hydrochloride (292 mg, 4.21 mmol) in water (3.5 ml). Immediately slowly added a solution of methyl 2-hydroxy-4-methoxybenzoate (511 mg, 2.81 mmol) in 1,4-dioxane (1.5 ml). The resulting reaction mixture was stirred at room temperature for 18 hours, under an argon atmosphere. The reaction mixture was concentrated on a rotary evaporator to half the original volume, and the product precipitated by addition of concentrated hydrochloric acid, keeping flask cool in an ice bath. Filtered the suspension to give 2-hydroxy-4-methoxybenzohydroxamic acid (476 mg, 92%) as a pale brown solid.
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393 mg
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292 mg
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3.5 mL
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1.6 mL
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511 mg
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1.5 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Prepare 4-(6-methoxybenzo[d]isoxzaol-3-yl)piperazine by slowly adding a solution of hydroxylamine hydrochloride (57.2 g, 0.823 mol) and water (600 mL) to a solution of sodium hydroxide (76.9 g, 1.92 mol) and water (300 mL). Then add a solution of methyl 4-methoxysalicylate (100 g, 0.55 mol, Aldrich Chemical Co.) and ether (800 mL), stir overnight, evaporate the ether, acidify with dilute hydrochloric acid, cool to 0° C., and filter. Recrystallize the filter cake from methanol to afford the 2-hydroxy-p-anisohydroxamic acid (78 g). Treat a warm (50° C.) solution of the hydroxamic acid (78 g) and tetrahydrofuran (500 mL) under nitrogen with a solution of carbonyldiimidazole (138.1 g, 0.85 mol) and tetrahydrofuran (500 mL), reflux for 3.5 hours, quench by addition of water (1000 mL), acidify to pH 3, add water (1000 mL) and refrigerate overnight. Collect the solid, wash with water and recrystallize from methanol to afford 54 g of 3-hydroxy-6-methoxy-1,2-benzisoxazole. Heat a stirred mixture of 3-hydroxy-6-methoxy-1,2-benzisoxazole (54 g) and POCl3 (100.3 g, d 1.645) at 95° C. under nitrogen, cool to 30° C., add triethylamine (33 g), heat at 140° C. overnight, quench with stirring into ice water and filter. Dissolve the filter cake in cyclohexane (2000 mL), filter, concentrate and recrystallize the residue from petroleum ether to give 3-chloro-6-methoxy-1,2-benzisoxzole (33 g). Treat this product with piperazine as described in U.S. Pat. No. 5,852,022, the contents of which are herein incorporated by reference, to afford 6-methoxy-3-(1-piperazinyl)-1,2-benzisoxazole.
[Compound]
Name
4-(6-methoxybenzo[d]isoxzaol-3-yl)piperazine
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57.2 g
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600 mL
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76.9 g
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300 mL
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100 g
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800 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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